molecular formula C10H12N2O2 B13411669 (2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid

(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid

Cat. No.: B13411669
M. Wt: 192.21 g/mol
InChI Key: XNFSAICMYCRAOX-GKAPJAKFSA-N
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Description

(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid is a chiral compound that features a pyridine ring attached to a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines, followed by the formation of pyrrolidine-2-carbaldehyde, carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of (2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.

    Pyrrolidine: A five-membered ring containing nitrogen.

    Pyrimidine: A six-membered ring with two nitrogen atoms.

Uniqueness

(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid is unique due to its combination of a pyridine ring and a pyrrolidine ring with a chiral center. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14)/t8?,9-/m0/s1

InChI Key

XNFSAICMYCRAOX-GKAPJAKFSA-N

Isomeric SMILES

C1CC(N[C@@H]1C(=O)O)C2=CN=CC=C2

Canonical SMILES

C1CC(NC1C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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